1-[(Benzyloxy)methoxy]-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzyloxy)methoxy]-4-iodobenzene is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of a benzyl-protected methoxy group and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methoxy]-4-iodobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of a precursor compound, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Benzyloxy)methoxy]-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The benzyl-protected methoxy group can be selectively oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzenes .
Wissenschaftliche Forschungsanwendungen
1-[(Benzyloxy)methoxy]-4-iodobenzene has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents and potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Benzyloxy)methoxy]-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of carbon-carbon bonds . The benzyl-protected methoxy group can be selectively deprotected under acidic or basic conditions, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but with a tert-octyl group, used in polymer synthesis.
1-Iodo-4-methoxybenzene: Lacks the benzyl protection, used in various organic reactions.
Uniqueness: 1-[(Benzyloxy)methoxy]-4-iodobenzene is unique due to its combination of a benzyl-protected methoxy group and an iodine atom, which provides versatility in synthetic applications. The benzyl protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Eigenschaften
CAS-Nummer |
920489-99-2 |
---|---|
Molekularformel |
C14H13IO2 |
Molekulargewicht |
340.16 g/mol |
IUPAC-Name |
1-iodo-4-(phenylmethoxymethoxy)benzene |
InChI |
InChI=1S/C14H13IO2/c15-13-6-8-14(9-7-13)17-11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
SGNYZDRAAQVIKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCOC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.